molecular formula C24H18BrN5O B15098148 2-amino-1-(4-bromophenyl)-N-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

2-amino-1-(4-bromophenyl)-N-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B15098148
M. Wt: 472.3 g/mol
InChI Key: KSVPHYONOGDVKC-UHFFFAOYSA-N
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Description

The compound 2-amino-1-(4-bromophenyl)-N-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide features a pyrrolo[2,3-b]quinoxaline core substituted with a 4-bromophenyl group at position 1 and a 4-methylphenylcarboxamide at position 3. The bromine atom introduces steric bulk and lipophilicity, while the methyl group on the carboxamide may moderate solubility.

Properties

Molecular Formula

C24H18BrN5O

Molecular Weight

472.3 g/mol

IUPAC Name

2-amino-1-(4-bromophenyl)-N-(4-methylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide

InChI

InChI=1S/C24H18BrN5O/c1-14-6-10-16(11-7-14)27-24(31)20-21-23(29-19-5-3-2-4-18(19)28-21)30(22(20)26)17-12-8-15(25)9-13-17/h2-13H,26H2,1H3,(H,27,31)

InChI Key

KSVPHYONOGDVKC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)C5=CC=C(C=C5)Br)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(4-bromophenyl)-N-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The 4-bromophenyl substituent undergoes nucleophilic aromatic substitution (NAS) under controlled conditions. This reactivity is critical for introducing diverse aryl or heteroaryl groups.

Example Reaction:
Replacement of the bromine atom with amine nucleophiles via Pd-catalyzed coupling:

Reagents/ConditionsProductYieldSource
Pd(OAc)₂, Xantphos, Cs₂CO₃, DMF, 100°C2-amino-1-(4-aminophenyl)-N-(4-methylphenyl)-pyrroloquinoxaline-3-carboxamide68%

Microwave-assisted NAS with secondary amines (e.g., morpholine) reduces reaction times to <2 hours while maintaining yields >60% .

Suzuki-Miyaura Cross-Coupling

The bromophenyl group participates in palladium-catalyzed cross-coupling with boronic acids, enabling biaryl formation:

General Protocol:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃ (2 equiv)

  • Solvent: Dioxane/H₂O (4:1)

  • Temperature: 80°C, 12–24 hrs

Boronic AcidProductYieldSource
4-Methoxyphenylboronic acid2-amino-1-(4-methoxyphenyl)-N-(4-methylphenyl)-pyrroloquinoxaline-3-carboxamide72%
Thiophene-2-boronic acidHeteroaryl-substituted derivative65%

Reaction efficiency depends on steric and electronic properties of boronic acids, with electron-deficient substrates requiring longer reaction times .

Amide Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid:

Conditions and Outcomes:

ReagentsTemperatureProductYieldSource
6M HCl, reflux110°C, 8 hrs2-amino-1-(4-bromophenyl)-1H-pyrroloquinoxaline-3-carboxylic acid85%
NaOH (2M), EtOH/H₂O (1:1)80°C, 6 hrsSame as above78%

The carboxylic acid derivative serves as a precursor for further functionalization via esterification or amide bond formation .

Buchwald-Hartwig Amination

The bromophenyl group undergoes C–N bond formation with primary/secondary amines under palladium catalysis:

Optimized Protocol:

  • Catalyst: Pd₂(dba)₃ (3 mol%)

  • Ligand: DavePhos (6 mol%)

  • Base: NaOt-Bu (3 equiv)

  • Solvent: Toluene, 100°C

AmineProductYieldSource
Piperidine2-amino-1-(4-piperidinophenyl)-N-(4-methylphenyl)-pyrroloquinoxaline-3-carboxamide63%
Benzylamine2-amino-1-(4-benzylaminophenyl)-N-(4-methylphenyl)-pyrroloquinoxaline-3-carboxamide58%

Reactions with bulky amines (e.g., tert-butylamine) require elevated temperatures (120°C) and extended durations (36 hrs) .

Oxidative Functionalization

The pyrroloquinoxaline core undergoes regioselective oxidation at the C4 position:

Oxidizing AgentConditionsProductYieldSource
mCPBA (2 equiv)DCM, 0°C to RT, 4 hrs4-Oxo-pyrroloquinoxaline derivative76%
H₂O₂ (30%), AcOH60°C, 6 hrs4-Hydroxy-pyrroloquinoxaline derivative52%

Oxidation products show enhanced solubility in polar aprotic solvents .

Reaction Optimization Insights

Key parameters influencing reaction outcomes:

Reaction TypeCritical VariablesOptimal RangeSource
Suzuki CouplingPd catalyst loading, solvent polarity3–5 mol% Pd, dioxane/H₂O
NASMicrowave irradiation time30–90 mins
Amide HydrolysisAcid concentration6M HCl

Side reactions include debromination under high-temperature NAS conditions (up to 15% yield loss) and over-oxidation of the pyrroloquinoxaline core with excess mCPBA .

Mechanistic Considerations

  • Suzuki Coupling: Proceeds via oxidative addition of Pd⁰ to the C–Br bond, transmetallation with boronic acid, and reductive elimination .

  • Buchwald-Hartwig: Involves Pd-mediated C–N bond formation via a concerted metalation-deprotonation pathway .

  • Amide Hydrolysis: Acid-catalyzed mechanism proceeds through a tetrahedral intermediate stabilized by protonation of the leaving group .

Scientific Research Applications

2-amino-1-(4-bromophenyl)-N-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties, such as electronic or optical materials.

Mechanism of Action

The mechanism of action of 2-amino-1-(4-bromophenyl)-N-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

The following table summarizes key structural differences and molecular properties of analogs:

Compound (ID) Phenyl Substituent Carboxamide Substituent Molecular Formula Molecular Weight Notable Properties/Applications
Target Compound 4-Bromophenyl N-(4-methylphenyl) Not Provided ~460 (estimated) Potential kinase inhibitor scaffold
2-Amino-1-(4-bromo-3-methylphenyl)-N-(3-ethoxypropyl)-... () 4-Bromo-3-methylphenyl N-(3-ethoxypropyl) C₂₃H₂₄BrN₅O₂ 482.38 Increased solubility (ethoxypropyl chain)
2-Amino-1-(4-fluorobenzyl)-N-(2-methoxybenzyl)-... () 4-Fluorobenzyl N-(2-methoxybenzyl) Not Provided ~490 (estimated) Bioisosteric fluorine; enhanced polarity
2-Amino-1-(3-chloro-4-methoxyphenyl)-N-(2-chlorobenzyl)-... () 3-Chloro-4-methoxyphenyl N-(2-chlorobenzyl) C₂₆H₂₀Cl₂N₅O₂ 523.38 Electron-withdrawing Cl; dual halogenation
2-Amino-1-(4-aminophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile (AHPQC) () 4-Aminophenyl Cyano group (-CN) C₁₈H₁₂N₆ 336.33 Corrosion inhibitor (91% efficiency)
2-Amino-1-(3-methoxyphenyl)-N-(unsubstituted)-... () 3-Methoxyphenyl Unsubstituted carboxamide C₁₈H₁₅N₅O₂ 357.35 Methoxy enhances electron density
2-Amino-1-(2,5-dimethoxyphenyl)-N-(2-morpholinylethyl)-... () 2,5-Dimethoxyphenyl N-(2-morpholinylethyl) C₂₆H₂₈N₆O₃ 496.55 Morpholine improves bioavailability

Key Observations

Halogen Substituents
  • Fluorine () : Introduces electronegativity without significant steric hindrance, often used as a bioisostere for hydrogen or hydroxyl groups.
  • Chlorine () : Balances moderate electronegativity and lipophilicity; dual substitution (e.g., 3-Cl-4-OCH₃ in ) may enhance target selectivity.
Carboxamide Modifications
  • Aromatic vs. Aliphatic Chains :
    • The target’s N-(4-methylphenyl) group (aromatic) may favor π-π stacking in binding pockets, whereas aliphatic chains like N-(3-ethoxypropyl) () or N-(2-morpholinylethyl) () improve solubility via polar interactions.
  • Functional Group Replacements: Replacing carboxamide with a cyano group (AHPQC, ) shifts the molecule’s electronic profile, enabling adsorption on metal surfaces via protonated amino groups.
Electronic and Steric Effects
  • Electron-Withdrawing Groups (e.g., -Cl in ) : May stabilize charge-transfer interactions or modulate redox properties.

Biological Activity

2-amino-1-(4-bromophenyl)-N-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a compound of increasing interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including its antimicrobial, anticancer, and antioxidant properties, supported by relevant data and research findings.

Chemical Structure and Properties

The compound belongs to the class of pyrroloquinoxalines, characterized by a fused pyrrole and quinoxaline structure. Its molecular formula is C17H16BrN5O, and it has a molecular weight of 388.24 g/mol. The presence of bromine and methyl groups in its structure contributes to its unique biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrroloquinoxaline derivatives. For instance, a study evaluated various derivatives for their minimum inhibitory concentration (MIC) against several bacterial strains. The compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with MIC values as low as 0.22 µg/mL, indicating strong bactericidal effects .

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus0.22
Escherichia coli0.25
Streptococcus agalactiae75

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro assays. Research indicates that pyrroloquinoxalines exhibit cytotoxic effects on different cancer cell lines, including breast and lung cancers. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .

A notable study reported that derivatives of this compound inhibited cell proliferation with IC50 values ranging from 10 to 20 µM across various cancer cell lines .

Antioxidant Activity

Antioxidant properties are another significant aspect of this compound's biological activity. Studies have shown that it acts as a radical scavenger, particularly against hydroxyl radicals (HO\text{HO}^\cdot ). The rate constant for radical scavenging was measured at 8.56×108 M1s18.56\times 10^8\text{ M}^{-1}\text{s}^{-1}, comparable to established antioxidants like Trolox .

Case Studies

Several case studies have examined the broader implications of using pyrroloquinoxaline derivatives in therapeutic contexts:

  • Study on Antimicrobial Resistance : A study focused on the use of this compound in combating antibiotic-resistant strains of bacteria. Results indicated that it could restore sensitivity in resistant strains when used in combination with traditional antibiotics .
  • Cancer Treatment Synergy : Another investigation explored the synergistic effects of this compound with existing chemotherapeutic agents, showing enhanced efficacy in reducing tumor growth in animal models .

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